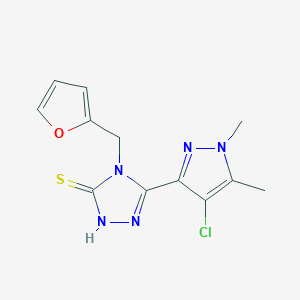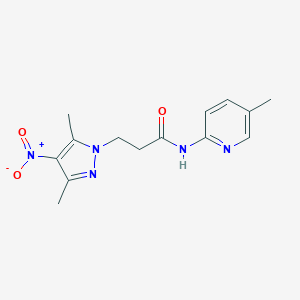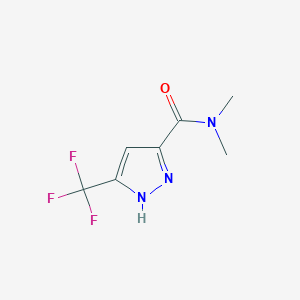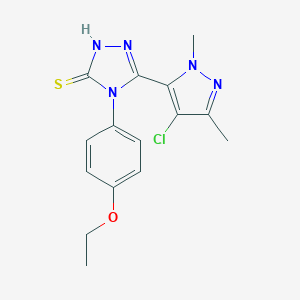![molecular formula C23H18N4O3S2 B280011 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide](/img/structure/B280011.png)
2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide, also known as SQ109, is a promising drug candidate for the treatment of tuberculosis. Tuberculosis is a bacterial infection caused by Mycobacterium tuberculosis, which primarily affects the lungs. It is a major global health problem, with an estimated 10 million cases and 1.4 million deaths in 2019. The emergence of drug-resistant strains of tuberculosis has further complicated the treatment of the disease. Therefore, the development of new drugs is urgently needed to combat this public health threat.
Mecanismo De Acción
The exact mechanism of action of 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide is not fully understood, but it is believed to target multiple pathways in Mycobacterium tuberculosis. 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide has been shown to inhibit the activity of MmpL3, a membrane protein involved in the transport of mycolic acids, which are essential components of the mycobacterial cell wall. 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide also disrupts the proton motive force, which is necessary for the survival of Mycobacterium tuberculosis.
Biochemical and physiological effects
2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide has been shown to have low toxicity in vitro and in vivo. In animal studies, 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide has been well-tolerated and has shown good pharmacokinetic properties. 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide has also been shown to penetrate the blood-brain barrier, which makes it a potential candidate for the treatment of central nervous system tuberculosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide has several advantages as a drug candidate for tuberculosis. It has potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide has also been shown to have synergistic effects when used in combination with other anti-tuberculosis drugs. Furthermore, 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide has low toxicity and good pharmacokinetic properties.
However, there are also some limitations to the use of 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide in lab experiments. 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide is not effective against all strains of Mycobacterium tuberculosis, and some strains have been shown to be resistant to the drug. Furthermore, the exact mechanism of action of 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide is not fully understood, which makes it difficult to optimize its use in combination with other drugs.
Direcciones Futuras
There are several future directions for the development of 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide as a tuberculosis drug. One area of research is the optimization of its use in combination with other anti-tuberculosis drugs. Another area of research is the development of new formulations of 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide, such as inhalable formulations, which could improve its efficacy in the treatment of tuberculosis. Furthermore, there is a need for clinical trials to evaluate the safety and efficacy of 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide in humans. Finally, there is a need for further research to understand the mechanism of action of 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide, which could lead to the development of new drugs with improved efficacy against tuberculosis.
Métodos De Síntesis
2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide can be synthesized using a multistep process starting from 2-phenylquinoline-4-carboxylic acid. The first step involves the conversion of the carboxylic acid group to an acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 4-aminobenzenesulfonamide to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with thiourea to form the carbamothioyl derivative of 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide.
Aplicaciones Científicas De Investigación
2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide has been extensively studied for its potential as a new tuberculosis drug. In vitro studies have shown that 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide has potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Furthermore, 2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide has been shown to have synergistic effects when used in combination with other anti-tuberculosis drugs, such as rifampicin and isoniazid.
Propiedades
Fórmula molecular |
C23H18N4O3S2 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C23H18N4O3S2/c24-32(29,30)17-12-10-16(11-13-17)25-23(31)27-22(28)19-14-21(15-6-2-1-3-7-15)26-20-9-5-4-8-18(19)20/h1-14H,(H2,24,29,30)(H2,25,27,28,31) |
Clave InChI |
MMJLEGYWLXCTML-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=CC=C(C=C4)S(=O)(=O)N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=CC=C(C=C4)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279931.png)
![5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B279934.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-{4-nitro-1H-pyrazol-1-yl}propanamide](/img/structure/B279936.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B279938.png)


![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)

